2-(((4-Fluorophenyl)amino)ethylidene)indane-1,3-dione
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Overview
Description
2-(((4-Fluorophenyl)amino)ethylidene)indane-1,3-dione is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an indane-1,3-dione core with a 4-fluorophenylamino group attached via an ethylidene linkage. Its molecular formula is C17H12FNO2, and it has a molecular weight of 281.28 g/mol .
Preparation Methods
The synthesis of 2-(((4-Fluorophenyl)amino)ethylidene)indane-1,3-dione typically involves the reaction of indane-1,3-dione with 4-fluoroaniline in the presence of a suitable catalyst. The reaction conditions often include heating the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(((4-Fluorophenyl)amino)ethylidene)indane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
2-(((4-Fluorophenyl)amino)ethylidene)indane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(((4-Fluorophenyl)amino)ethylidene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with inflammatory pathways to exert its anti-inflammatory effects .
Comparison with Similar Compounds
2-(((4-Fluorophenyl)amino)ethylidene)indane-1,3-dione can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar indane-1,3-dione core but differ in their substituents, leading to variations in their biological activities.
Fluorophenyl compounds: Compounds with a fluorophenyl group exhibit unique chemical properties due to the presence of fluorine, which can influence their reactivity and biological activity.
Properties
IUPAC Name |
2-[N-(4-fluorophenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO2/c1-10(19-12-8-6-11(18)7-9-12)15-16(20)13-4-2-3-5-14(13)17(15)21/h2-9,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUKZUGLOQYQDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)F)C2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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